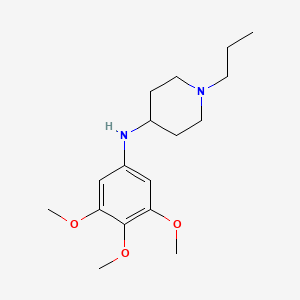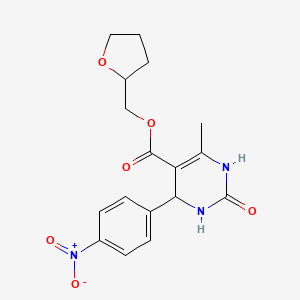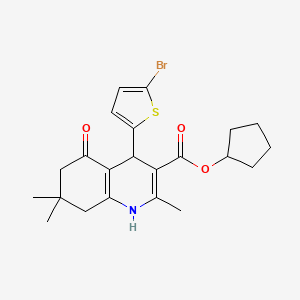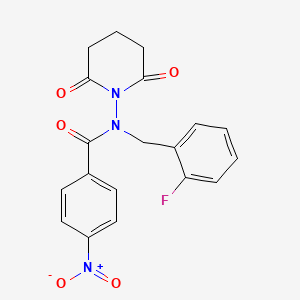![molecular formula C25H35ClN2O4 B5088888 4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene](/img/structure/B5088888.png)
4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene is a chemical compound that is commonly known as N-(3,4-dichlorophenyl)-4-[(3,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-2-(trifluoromethyl)benzamide. This compound has been extensively studied in the field of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene involves its interaction with specific enzymes and proteins in the body. It has been shown to inhibit the activity of various kinases and proteases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been shown to modulate the activity of various transcription factors and cytokines, which play important roles in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific enzymes and proteins that it interacts with. It has been shown to inhibit the activity of various kinases and proteases, which can lead to the inhibition of cell proliferation and induction of apoptosis. It has also been shown to modulate the activity of various transcription factors and cytokines, which can lead to the regulation of immune responses and inflammation.
实验室实验的优点和局限性
One of the main advantages of 4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene for lab experiments is its high potency and specificity towards specific enzymes and proteins. This makes it an ideal tool for studying the biochemical and physiological effects of these targets. However, one of the limitations of this compound is its potential toxicity and side effects, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene. One of the most promising directions is the development of this compound as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. Another direction is the study of its potential as a tool for studying the function of specific enzymes and proteins in various cellular processes. Additionally, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of new and more potent compounds with potential applications in scientific research and drug development.
合成方法
The synthesis of 4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene involves several steps. The first step involves the reaction of 4-chloro-2-nitroaniline with 4-(2,4-bis(1,1-dimethylpropyl)phenoxy)butyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide in the presence of a base such as triethylamine to yield the final product.
科学研究应用
4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene has a wide range of potential applications in scientific research. One of the most common applications is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. It has also been studied as a potential inhibitor of various enzymes and proteins, including kinases and proteases.
属性
IUPAC Name |
N-[3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propoxy]-4-chloro-3-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35ClN2O4/c1-7-24(3,4)18-10-13-23(20(16-18)25(5,6)8-2)31-14-9-15-32-27-19-11-12-21(26)22(17-19)28(29)30/h10-13,16-17,27H,7-9,14-15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRBVFWEMCYCQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCONC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(C)(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-benzyl-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5088808.png)
![3-ethyl-5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5088821.png)
![(4-methoxy-3,5-dimethylphenyl){1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5088826.png)


![3-[(4-methylphenyl)amino]-2-oxo-3-indolinecarbonitrile](/img/structure/B5088839.png)

![2-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5088858.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B5088872.png)
![N-{1-[1-(2-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5088881.png)


![methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate](/img/structure/B5088905.png)
![N-[({4-[(isopropylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5088909.png)
